molecular formula C14H13ClFNO B1622510 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone CAS No. 565170-64-1

2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone

Cat. No. B1622510
M. Wt: 265.71 g/mol
InChI Key: OCOFOOWEECNXQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds often involves various chemical reactions, including addition, substitution, elimination, and rearrangement reactions . The choice of reactions depends on the functional groups present in the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, depending on their functional groups . These reactions can involve mechanisms such as nucleophilic substitution, elimination, addition, and radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of organic compounds, such as melting point, boiling point, solubility, and reactivity, can be predicted based on their molecular structure and functional groups .

Scientific Research Applications

Molecular Structure Analysis

Research by Carlos Bustos et al. (2015) on substituted pyrazole derivatives, closely related to the query compound, emphasized the importance of understanding the molecular structures for developing new chemical entities. These studies reveal nonplanar molecular structures with significant dihedral angles, supported by weak intermolecular interactions including C-H...O, C-H...π, and π-π, along with unusual trifurcated C-Cl...Cl-C contacts. Such structural insights are crucial for the design of molecules with desired chemical properties and biological activities (Bustos et al., 2015).

Anxiolytic Activity

A study on the synthesis and anxiolytic activity of pyrrol- and pyrazol- related compounds by H. Liszkiewicz et al. (2006) demonstrated the potential of these compounds in treating anxiety disorders. The study utilized a two-step synthesis process to create derivatives with various substitutions, showing how structural variations can influence anxiolytic activity. This highlights the potential therapeutic applications of derivatives of the queried compound in neuropharmacology (Liszkiewicz et al., 2006).

Corrosion Inhibition

The synthesis and corrosion inhibition properties of pyrrole derivatives, as investigated by Abdelhadi Louroubi et al. (2019), provide insights into the application of such compounds in protecting metals against corrosion. The study demonstrated that these compounds could serve as efficient corrosion inhibitors, a property that is essential for extending the life of metal structures in various industrial applications (Louroubi et al., 2019).

Fluoroionophores Development

Research on fluoroionophores based on diamine-salicylaldehyde derivatives by W. Hong et al. (2012) explored the creation of compounds for metal cation recognition, indicating the utility of the compound structure in developing sensors for metal ions. Such fluoroionophores have significant implications in environmental monitoring and the development of diagnostic tools (Hong et al., 2012).

Antifungal Agent Development

M. Butters et al. (2001) discussed the process development of Voriconazole, showcasing the importance of the structural motifs similar to the queried compound in synthesizing broad-spectrum antifungal agents. This study underscores the potential of such compounds in addressing critical needs in antifungal therapy (Butters et al., 2001).

Safety And Hazards

The safety and hazards associated with an organic compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-chloro-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-9-7-11(14(18)8-15)10(2)17(9)13-6-4-3-5-12(13)16/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOFOOWEECNXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368629
Record name 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone

CAS RN

565170-64-1
Record name 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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